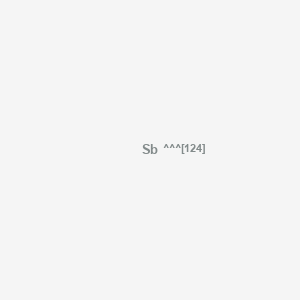
Antimony-124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony-124, also known as this compound, is a useful research compound. Its molecular formula is Sb and its molecular weight is 123.90594 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Antimony - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Neutron Sources
Antimony-124 is used in combination with beryllium to create neutron sources. The gamma rays emitted from this compound initiate the photodisintegration of beryllium, producing neutrons with an average energy of 24 keV. This application is crucial in various scientific experiments and nuclear research settings .
Tracer Studies
Recent advancements have seen the use of carrier-free 124Sb tracers for environmental studies, particularly in contaminated soils. For instance, a study involved preparing a carrier-free 124Sb tracer to detect radioactive 125Sb in soils near Fukushima, demonstrating its utility in environmental monitoring and remediation efforts .
Medical Applications
Antiprotozoal Treatments
Antimony compounds, particularly those containing trivalent antimony, have historically been used in the treatment of diseases such as leishmaniasis and schistosomiasis. While pentavalent antimonials are now preferred due to their lower toxicity, research continues into the efficacy of 124Sb in treating resistant strains of these diseases .
Cancer Research
Recent studies have explored the potential of 124Sb in cancer treatment, specifically targeting small cell lung cancer cell lines. Research indicates that trivalent antimony potassium tartrate may exhibit anticarcinogenic properties, warranting further investigation into its therapeutic applications .
Industrial Applications
Flame Retardants
Approximately 48% of antimony is consumed in the production of flame retardants, where antimony trioxide is commonly used. It acts synergistically with halogenated compounds to inhibit combustion processes. This application spans various industries, including textiles, electronics, and automotive manufacturing .
Alloy Production
Antimony enhances the mechanical properties of lead alloys, making them more durable and suitable for applications such as batteries and soldering materials. The addition of 124Sb improves the strength and fluidity of lead during casting processes .
Table 1: Summary of this compound Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Neutron Sources | Used with beryllium for neutron production | Active research ongoing |
| Environmental Tracers | Tracer for detecting radioactive contamination | Recent studies conducted |
| Medical Treatments | Antiprotozoal drugs for leishmaniasis | Historical use; ongoing research |
| Cancer Treatment | Potential use in treating lung cancer | Under investigation |
| Flame Retardants | Component in flame retardant formulations | Widely used |
| Alloy Production | Improves properties of lead alloys | Established application |
Table 2: Case Studies on Medical Applications
| Disease | Compound Used | Administration Method | Efficacy/Notes |
|---|---|---|---|
| Leishmaniasis | Meglumine antimoniate | Intramuscular | First-line treatment; resistance developing |
| Schistosomiasis | Sodium antimony gluconate | Intravenous | Previously common; replaced by praziquantel |
| Lung Cancer | Trivalent antimony potassium tartrate | In vitro | Currently under research for efficacy |
Eigenschaften
CAS-Nummer |
14683-10-4 |
|---|---|
Molekularformel |
Sb |
Molekulargewicht |
123.90594 g/mol |
IUPAC-Name |
antimony-124 |
InChI |
InChI=1S/Sb/i1+2 |
InChI-Schlüssel |
WATWJIUSRGPENY-NJFSPNSNSA-N |
SMILES |
[Sb] |
Isomerische SMILES |
[124Sb] |
Kanonische SMILES |
[Sb] |
Synonyme |
124Sb radioisotope Antimony-124 Sb-124 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















